molecular formula C14H17NO3S B6264815 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione CAS No. 1690364-56-7

7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione

Cat. No.: B6264815
CAS No.: 1690364-56-7
M. Wt: 279.4
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Description

7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is a complex organic compound with the molecular formula C14H17NO3S. It is known for its unique bicyclic structure, which includes a sulfur atom and an azabicyclo framework. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo framework.

    Introduction of the sulfur atom: This is achieved through a substitution reaction where a sulfur-containing reagent is introduced.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .

Scientific Research Applications

7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione involves its interaction with specific molecular targets. The sulfur atom and the azabicyclo framework play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-dione: Similar structure but lacks one oxygen atom.

    7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-tetraone: Contains an additional oxygen atom.

Uniqueness

7-benzyl-2lambda6-thia-7-azabicyclo[3.3.1]nonane-2,2,9-trione is unique due to its specific combination of a benzyl group, a sulfur atom, and an azabicyclo framework.

Properties

CAS No.

1690364-56-7

Molecular Formula

C14H17NO3S

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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